Cas no 1935960-76-1 (N-Bicyclo[3.1.0]hex-3-yl-2-propenamide)

N-Bicyclo[3.1.0]hex-3-yl-2-propenamide is a bicyclic compound featuring a reactive acrylamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique bicyclo[3.1.0]hexane scaffold provides structural rigidity, which can enhance binding affinity in drug design. The acrylamide group allows for further functionalization via Michael addition or polymerization, enabling applications in material science and bioactive molecule development. This compound’s stability and well-defined reactivity profile make it suitable for controlled synthetic transformations. Its potential utility spans medicinal chemistry, where it may serve as a precursor for biologically active derivatives, and polymer chemistry, where it can contribute to cross-linked or functionalized materials.
N-Bicyclo[3.1.0]hex-3-yl-2-propenamide structure
1935960-76-1 structure
商品名:N-Bicyclo[3.1.0]hex-3-yl-2-propenamide
CAS番号:1935960-76-1
MF:C9H13NO
メガワット:151.205622434616
CID:5409041
PubChem ID:130989253

N-Bicyclo[3.1.0]hex-3-yl-2-propenamide 化学的及び物理的性質

名前と識別子

    • n-{bicyclo[3.1.0]hexan-3-yl}prop-2-enamide
    • 1935960-76-1
    • EN300-3139989
    • Z2374048296
    • N-Bicyclo[3.1.0]hex-3-yl-2-propenamide
    • インチ: 1S/C9H13NO/c1-2-9(11)10-8-4-6-3-7(6)5-8/h2,6-8H,1,3-5H2,(H,10,11)
    • InChIKey: HJTGBNMSGWIKFC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1CC2C(C2)C1)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 151.099714038g/mol
  • どういたいしつりょう: 151.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.06±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 313.8±15.0 °C(Predicted)
  • 酸性度係数(pKa): 14.71±0.20(Predicted)

N-Bicyclo[3.1.0]hex-3-yl-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3139989-0.25g
N-{bicyclo[3.1.0]hexan-3-yl}prop-2-enamide
1935960-76-1 95.0%
0.25g
$840.0 2025-03-19
Enamine
EN300-3139989-10.0g
N-{bicyclo[3.1.0]hexan-3-yl}prop-2-enamide
1935960-76-1 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-3139989-0.5g
N-{bicyclo[3.1.0]hexan-3-yl}prop-2-enamide
1935960-76-1 95.0%
0.5g
$877.0 2025-03-19
Enamine
EN300-3139989-2.5g
N-{bicyclo[3.1.0]hexan-3-yl}prop-2-enamide
1935960-76-1 95.0%
2.5g
$1791.0 2025-03-19
Enamine
EN300-3139989-1.0g
N-{bicyclo[3.1.0]hexan-3-yl}prop-2-enamide
1935960-76-1 95.0%
1.0g
$914.0 2025-03-19
Enamine
EN300-3139989-0.05g
N-{bicyclo[3.1.0]hexan-3-yl}prop-2-enamide
1935960-76-1 95.0%
0.05g
$768.0 2025-03-19
Enamine
EN300-3139989-0.1g
N-{bicyclo[3.1.0]hexan-3-yl}prop-2-enamide
1935960-76-1 95.0%
0.1g
$804.0 2025-03-19
Enamine
EN300-3139989-5.0g
N-{bicyclo[3.1.0]hexan-3-yl}prop-2-enamide
1935960-76-1 95.0%
5.0g
$2650.0 2025-03-19

N-Bicyclo[3.1.0]hex-3-yl-2-propenamide 関連文献

N-Bicyclo[3.1.0]hex-3-yl-2-propenamideに関する追加情報

Comprehensive Overview of N-Bicyclo[3.1.0]hex-3-yl-2-propenamide (CAS No. 1935960-76-1)

N-Bicyclo[3.1.0]hex-3-yl-2-propenamide (CAS No. 1935960-76-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique bicyclic structure and reactive propenamide moiety. This compound belongs to the class of bicyclo[3.1.0]hexane derivatives, which are increasingly studied for their potential applications in drug discovery and material science. Its molecular framework combines a strained bicyclo[3.1.0]hexane core with an acrylamide functional group, making it a versatile intermediate for synthesizing bioactive molecules.

Recent trends in scientific literature highlight the growing interest in bicyclo[3.1.0]hexane scaffolds, particularly in the development of novel therapeutics targeting neurological disorders and inflammatory diseases. Researchers are exploring the N-Bicyclo[3.1.0]hex-3-yl-2-propenamide structure as a potential building block for small-molecule inhibitors due to its ability to modulate protein-protein interactions. The compound's propenamide group also offers opportunities for further derivatization through click chemistry or Michael addition reactions, aligning with the current demand for modular synthetic approaches.

From a structural perspective, the bicyclo[3.1.0]hexane system in N-Bicyclo[3.1.0]hex-3-yl-2-propenamide presents interesting stereochemical features that influence its biological activity. The three-dimensional arrangement of atoms in this scaffold can mimic certain natural product pharmacophores, making it valuable for medicinal chemistry programs. Computational studies suggest that the compound's rigid framework may enhance binding affinity to biological targets while maintaining favorable pharmacokinetic properties.

In material science applications, the acrylamide functionality of N-Bicyclo[3.1.0]hex-3-yl-2-propenamide enables its incorporation into polymer networks. This has led to investigations into its use as a crosslinking agent for specialty coatings and adhesives with improved thermal stability. The compound's potential in creating smart materials responsive to environmental stimuli is another area of active research, particularly in the context of sustainable material development.

Synthetic methodologies for producing N-Bicyclo[3.1.0]hex-3-yl-2-propenamide typically involve [1,3]-dipolar cycloaddition reactions to construct the bicyclo[3.1.0]hexane core, followed by selective functionalization at the 3-position. Recent advances in catalytic asymmetric synthesis have improved access to enantiomerically pure forms of this compound, which is crucial for pharmaceutical applications where chirality affects biological activity.

Analytical characterization of N-Bicyclo[3.1.0]hex-3-yl-2-propenamide typically employs techniques such as NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are essential for research applications. The CAS registry number 1935960-76-1 serves as a unique identifier for this substance across chemical databases and regulatory documentation.

Current research directions for N-Bicyclo[3.1.0]hex-3-yl-2-propenamide derivatives include exploring their potential as kinase inhibitors and investigating their role in modulating cellular signaling pathways. The compound's structural features make it particularly interesting for targeting allosteric binding sites, a hot topic in contemporary drug discovery. Additionally, its application in photo-responsive materials is being examined for advanced optoelectronic devices.

From a safety and handling perspective, standard laboratory precautions are recommended when working with N-Bicyclo[3.1.0]hex-3-yl-2-propenamide. While not classified as hazardous under normal conditions, proper personal protective equipment should be used due to the reactive nature of the acrylamide group. Storage conditions typically involve protection from light and moisture at controlled temperatures to maintain stability.

The commercial availability of N-Bicyclo[3.1.0]hex-3-yl-2-propenamide (CAS 1935960-76-1) has increased in recent years to meet growing research demand. Suppliers often provide custom synthesis services and bulk quantities for industrial applications. Pricing varies depending on purity grade and quantity, with analytical standards commanding premium prices for research purposes.

Future prospects for N-Bicyclo[3.1.0]hex-3-yl-2-propenamide include potential applications in targeted drug delivery systems and as a precursor for novel heterocyclic compounds. Its unique structural features continue to inspire innovative research across multiple disciplines, from medicinal chemistry to advanced materials engineering. As synthetic methodologies evolve, we anticipate broader adoption of this compound in both academic and industrial settings.

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